4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole
Description
Properties
IUPAC Name |
3,5-dimethyl-4-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanylmethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-10-13(11(2)21-19-10)9-22-16-18-17-15-8-7-12-5-3-4-6-14(12)20(15)16/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRGIKMRXSNQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NN=C3N2C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Quinoline-Thiosemicarbazide Precursors
The triazoloquinoline core is constructed via cyclocondensation of 4-chloroquinoline-3-carbaldehyde with thiosemicarbazide under acidic conditions:
$$
\text{4-Chloroquinoline-3-carbaldehyde} + \text{Thiosemicarbazide} \xrightarrow{\text{HCl, EtOH, 80°C}} \text{Triazolo[4,3-a]quinoline-1-thiol}
$$
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| HCl (2 M), 12 h | 62 | 95.2 |
| H2SO4 (1 M), 10 h | 58 | 93.8 |
| AcOH (glacial), 15 h | 45 | 89.6 |
The HCl-mediated route provides optimal yield and purity, with the thiol group introduced regioselectively at position 1.
Preparation of 3,5-Dimethylisoxazole-4-methyl Bromide
Radical Bromination of 3,5-Dimethylisoxazole
The methylisoxazole subunit is functionalized using N-bromosuccinimide (NBS) under radical initiation:
$$
\text{3,5-Dimethylisoxazole} \xrightarrow{\text{NBS, AIBN, CCl}_4, \Delta} \text{4-(Bromomethyl)-3,5-dimethylisoxazole}
$$
Reaction Scope :
| Substrate | NBS (equiv) | Time (h) | Yield (%) |
|---|---|---|---|
| 3,5-Dimethylisoxazole | 1.2 | 6 | 78 |
| 3-Methyl-5-ethylisoxazole | 1.5 | 8 | 65 |
The reaction proceeds via a radical chain mechanism, with AIBN initiating homolytic cleavage of NBS to generate bromine radicals.
Thioether Coupling via Nucleophilic Substitution
Base-Mediated SN2 Reaction
The triazoloquinoline thiol undergoes deprotonation and subsequent substitution with the bromomethylisoxazole:
$$
\text{Triazoloquinoline-1-thiol} + \text{4-(Bromomethyl)-3,5-dimethylisoxazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 60°C} \text{Target Compound}
$$
Condition Screening :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 60 | 85 |
| NaH | THF | 25 | 72 |
| Et3N | Acetonitrile | 40 | 68 |
Potassium carbonate in DMF achieves superior yields due to enhanced nucleophilicity of the thiolate ion.
Alternative Pathways and Comparative Analysis
Mitsunobu Coupling for Sterically Hindered Systems
For substrates with steric constraints, Mitsunobu conditions utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine enable efficient coupling:
$$
\text{Triazoloquinoline-1-thiol} + \text{4-(Hydroxymethyl)-3,5-dimethylisoxazole} \xrightarrow{\text{DEAD, PPh}_3, \text{THF}} \text{Target Compound}
$$
Advantages :
- Avoids pre-functionalization of the isoxazole methyl group
- Tolerates electron-deficient aryl systems
Limitations :
- Higher cost of reagents
- Requires anhydrous conditions
Spectroscopic Characterization and Validation
Key Spectral Signatures
- 1H NMR (400 MHz, CDCl3) :
δ 2.32 (s, 6H, isoxazole-CH3), 4.15 (s, 2H, SCH2), 7.45–8.20 (m, 6H, quinoline-H) - IR (KBr) :
1592 cm−1 (C=N), 1155 cm−1 (C–O), 675 cm−1 (C–S) - HRMS (ESI+) :
m/z 379.0921 [M+H]+ (calc. 379.0918 for C18H15N4OS2)
Challenges and Optimization Strategies
Competing Side Reactions
Scalability Considerations
- Radical bromination requires careful temperature control to prevent polymerization
- Phase-transfer catalysis improves yields in gram-scale syntheses
Chemical Reactions Analysis
Types of Reactions
4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinoline or isoxazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the triazoloquinoline or isoxazole moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial or cancer cell growth . The compound’s unique structure allows it to bind to these targets with high affinity, enhancing its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
- Triazoloquinoline Derivatives: The triazolo[4,3-a]quinoline scaffold is shared with compounds like 3-(1,2,4-triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide (Patent EP2021), which exhibits optimized pharmacokinetics due to crystalline salt forms. This highlights the importance of triazolo-fused systems in enhancing solubility and target binding .
- Isoxazole-Containing Analogs: 3,5-Dimethylisoxazole derivatives, such as 3,5-dimethyl-4-amino-1,2,4-triazole (), demonstrate enhanced stability and electron-withdrawing effects, which improve interactions with enzymatic active sites.
Physicochemical Properties
Comparative studies of triazole-thiadiazole hybrids (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) reveal that substituents like methoxy groups increase lipophilicity (logP ~2.8–3.5), while methyl groups on isoxazole improve thermal stability (decomposition >250°C). These trends likely extend to the target compound, given its 3,5-dimethylisoxazole unit .
Data Table: Comparative Analysis of Key Compounds
*Estimated based on substituent contributions.
Biological Activity
The compound 4-(([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anticancer, antiviral, and antimicrobial effects, supported by various studies.
Chemical Structure and Properties
The compound features a unique structural arrangement combining a triazoloquinoline moiety and an isoxazole ring. The presence of sulfur in the thioether linkage is believed to enhance its biological activity. Below is a summary of its structural characteristics:
| Feature | Description |
|---|---|
| Chemical Formula | C₁₄H₁₃N₅OS |
| Molecular Weight | 297.35 g/mol |
| Structural Elements | Triazole ring, quinoline moiety, isoxazole ring |
Anticancer Activity
Research indicates that compounds containing triazole and quinoline structures often exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this compound can induce cytotoxic effects against various cancer cell lines:
- HepG2 (Hepatocellular carcinoma)
- HCT116 (Colorectal cancer)
- MCF-7 (Breast cancer)
For instance, a derivative with similar structural features demonstrated IC₅₀ values ranging from 2.44 to 9.43 μM against these cell lines, indicating potent cytotoxic activity . The mechanism behind this activity may involve DNA intercalation and inhibition of topoisomerase II, which are critical for DNA replication and cellular proliferation.
Antiviral and Antimicrobial Activity
The compound has also been investigated for its antiviral and antimicrobial properties. Preliminary studies suggest that it may interact with DNA through intercalation, which could inhibit viral replication processes. Additionally, triazole derivatives have been noted for their ability to inhibit enzymes involved in microbial metabolism .
A summary of the biological activities observed is presented below:
| Activity Type | Cell Lines/Pathogens | IC₅₀ Values (μM) |
|---|---|---|
| Anticancer | HepG2 | 6.29 |
| HCT116 | 2.44 | |
| MCF-7 | Not specified | |
| Antiviral | Various viruses (specifics not detailed) | Not specified |
| Antimicrobial | Bacterial strains (specifics not detailed) | Not specified |
The biological activity of this compound is hypothesized to involve several mechanisms:
- DNA Intercalation : The compound's structure allows it to insert between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and viral replication.
- Cytotoxic Effects : Induction of apoptosis in cancer cells through various signaling pathways.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- A study on [1,2,4]triazolo[4,3-c]quinazolines revealed significant cytotoxicity against HepG2 and HCT116 cell lines with IC₅₀ values indicating strong potential as therapeutic agents .
- Another investigation focused on the synthesis of derivatives that demonstrated anti-proliferative activities against various cancer types and highlighted the role of specific substituents in enhancing biological activity .
Q & A
Q. Docking Protocols :
- Perform rigid docking (AutoDock Vina) to identify preliminary binding poses.
- Apply flexible side-chain docking (RosettaLigand) to account for active-site plasticity .
MD Simulations : Run 100 ns simulations (GROMACS) in explicit solvent to assess pose stability. Key metrics include:
- Root Mean Square Deviation (RMSD) of ligand-protein complexes (<2.0 Å indicates stability).
- Hydrogen bond occupancy (>80% for critical residues like Leu376 and Tyr118) .
- Contradiction Resolution : Discrepancies often arise from unmodeled protein flexibility or solvent effects. Iterative refinement with enhanced sampling (e.g., metadynamics) improves correlation between computational and experimental IC values .
Q. What strategies can mitigate batch-to-batch variability in biological activity caused by minor synthetic impurities?
- Methodological Answer :
Process Analytical Technology (PAT) : Implement in-line FTIR to monitor thiolation and methylation endpoints, reducing unreacted starting material (<0.5% by HPLC) .
Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., sulfoxides or dimerized triazoles) that inhibit target enzymes at >1% concentrations .
Bioassay Normalization : Include internal controls (e.g., fluconazole for antifungal assays) to adjust for inter-experimental variability .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility and bioavailability in preclinical models?
- Methodological Answer :
- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve aqueous solubility (>50 µg/mL required for oral bioavailability) .
- In Silico Predictions : Use SwissADME to compute logP (predicted 3.2 ± 0.3) and compare with experimental shake-flask measurements. Discrepancies >0.5 log units suggest unaccounted polymorphic forms .
- Pharmacokinetic Studies : Conduct cassette dosing in rodents to differentiate absorption limitations (e.g., low C) from rapid metabolism (short t) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
